![molecular formula C₁₆H₁₄N₂Na₂O₇S₂ B1140026 Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate CAS No. 78211-74-2](/img/structure/B1140026.png)
Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate
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Description
“Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate” is a chemical compound with the CAS Number 78211-74-2 . It has a molecular formula of C16H14N2Na2O7S2 and a molecular weight of 456.40100 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 sodium atoms, 7 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The density, boiling point, melting point, and flash point are not specified . The exact mass is 456.00400 and the LogP is 4.81320 .Scientific Research Applications
Protein Analysis Reagents
This compound is used in the field of protein analysis. It is a thiol-reactive reagent that is water soluble, with high polarity and membrane impermeability .
Protein Labeling Reagents
It is also used as a protein labeling reagent. The compound’s high polarity and membrane impermeability make it useful for determining whether thiol-containing proteins and polypeptide chains are exposed at the extracellular or cytoplasmic membrane surface .
Crosslinking, Labeling and Protein Modification
The compound is used in crosslinking, labeling, and protein modification. It is a thiol-reactive reagent that can be used to modify proteins and other biomolecules .
Labeling Chemistry
In the field of labeling chemistry, this compound is used due to its high reactivity with thiols. This makes it a valuable tool for labeling and tracking molecules in various chemical reactions .
Protein Labeling & Crosslinking
The compound is used in protein labeling and crosslinking. It can be used to create crosslinks between proteins, which can be useful in studying protein-protein interactions .
Chemical Reactivity Studies
This compound is used in studies of chemical reactivity, particularly with thiols. Its reactivity with thiols makes it a useful tool in these studies .
properties
IUPAC Name |
disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b3-2+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVWJNDBWGSCZ-WTVBWJGASA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2Na2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6516153 |
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